N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid
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Overview
Description
N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid typically involves the reaction of 4-aminophenylacetic acid with piperidine and acetic anhydride. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}acetamide
- N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}propanoic acid
- N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}butanoic acid
Uniqueness
N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety and ethanimidic acid group contribute to its versatility and effectiveness in various applications .
Properties
CAS No. |
5906-75-2 |
---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H21N3O2/c1-12(19)16-13-5-7-14(8-6-13)17-15(20)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,16,19)(H,17,20) |
InChI Key |
IADMYMLAXNBWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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